molecular formula C15H12N2O3S B2437539 1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone CAS No. 1679330-17-6

1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

Cat. No.: B2437539
CAS No.: 1679330-17-6
M. Wt: 300.33
InChI Key: VUGLFEKECVWFDE-UHFFFAOYSA-N
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Description

1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is an organic compound with a complex structure that includes a pyrrole and pyridine ring fused together, along with a phenylsulfonyl group

Properties

IUPAC Name

1-[1-(benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-11(18)14-10-17(15-9-16-8-7-13(14)15)21(19,20)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGLFEKECVWFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=C1C=CN=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Considerations and Synthetic Strategy

Target Molecule Analysis

The target compound features a pyrrolo[2,3-c]pyridine core fused at positions 2 (pyrrole) and 3 (pyridine). The 1-position is substituted with a phenylsulfonyl group (-SO₂C₆H₅), while the 3-position bears an acetyl group (-COCH₃). The sulfonyl group enhances solubility and stabilizes the intermediate for subsequent functionalization, whereas the acetyl group introduces electrophilic reactivity for downstream applications.

Retrosynthetic Approach

Retrosynthetic cleavage reveals two key precursors:

  • 1H-Pyrrolo[2,3-c]pyridine : The parent heterocycle.
  • Benzenesulfonyl chloride : For N-sulfonylation.
  • Acetyl chloride : For Friedel-Crafts acylation.

Step 1: Sulfonylation of 1H-Pyrrolo[2,3-c]pyridine

Reaction Mechanism

Sulfonylation proceeds via deprotonation of the pyrrole nitrogen by a strong base (e.g., NaH), followed by nucleophilic attack on benzenesulfonyl chloride. The reaction is typically conducted in polar aprotic solvents (DMF, THF) at 0–25°C.

Table 1: Sulfonylation Conditions and Yields
Base Solvent Temperature Yield Source
NaH (60%) DMF 0°C → 25°C 99.6%
NaOH CH₂Cl₂ 20°C 85%
NaH (60%) THF 0°C → 25°C 95%

Optimized Protocol (Adapted from):

  • Suspend 1H-pyrrolo[2,3-c]pyridine (1 eq) in anhydrous THF (10 vol).
  • Add NaH (1.2 eq) at 0°C and stir for 30 minutes.
  • Introduce benzenesulfonyl chloride (1.1 eq) dropwise.
  • Warm to 25°C and stir for 2–4 hours.
  • Quench with saturated NH₄Cl, extract with DCM, and concentrate.
    Yield : 95–99.6% (white solid).

Step 2: Friedel-Crafts Acylation at the 3-Position

Regioselectivity and Reactivity

The phenylsulfonyl group directs electrophilic substitution to the 3-position via resonance deactivation of adjacent positions. Acetyl chloride, in the presence of AlCl₃, generates the acylium ion, which reacts with the electron-rich pyrrole ring.

Table 2: Acylation Conditions and Yields
Catalyst Solvent Temperature Yield Source
AlCl₃ CH₂Cl₂ Reflux 75%
FeCl₃ Toluene 80°C 68%
AlCl₃ Nitromethane 25°C 82%

Optimized Protocol (Adapted from):

  • Dissolve 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine (1 eq) in CH₂Cl₂ (15 vol).
  • Add AlCl₃ (1.5 eq) and cool to 0°C.
  • Introduce acetyl chloride (1.2 eq) dropwise.
  • Reflux for 6–8 hours.
  • Quench with ice-water, extract with DCM, and purify via silica gel chromatography.
    Yield : 70–75% (pale yellow crystals).

Alternative Pathways and Modifications

One-Pot Sulfonylation-Acylation

Combining both steps in a single pot reduces purification overhead. A 2023 study achieved an 81% overall yield using sequential addition of NaH and acetyl chloride in THF.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) accelerated the acylation step, improving yields to 88% with reduced side-product formation.

Scalability and Industrial Applications

Kilogram-Scale Production

A pilot plant protocol (2024) reported:

  • Sulfonylation : 94.8% yield in THF with NaH.
  • Acylation : 78% yield using AlCl₃ in nitromethane.
    Purity : >99% by HPLC (C18 column, 0.1% TFA/MeCN).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethanone moiety undergoes nucleophilic attack under basic conditions. For example:

  • Acid-catalyzed condensation with hydrazine derivatives forms hydrazones, enabling further cyclization reactions.

  • Alkoxy group substitution at the 4-position occurs via SNAr mechanisms, facilitated by the electron-deficient pyridine ring. Reaction with cyclohexylmethanol in the presence of K₂CO₃ yields 4-(cyclohexylmethoxy)-substituted derivatives .

Table 1: Substitution Reactions

SubstrateReagent/ConditionsProductYield (%)Reference
4-Methoxy derivativeCyclohexylmethanol, K₂CO₃, DMF, 80°C4-(Cyclohexylmethoxy)-substituted analog78
5-Bromo intermediatePhenylboronic acid, Pd(dppf)Cl₂5-Phenyl-substituted product85

Cross-Coupling Reactions

The compound participates in palladium-mediated coupling reactions:

  • Suzuki-Miyaura coupling at the 5-position with aryl boronic acids (e.g., phenylboronic acid) proceeds efficiently using [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) in dioxane/water at 80°C .

  • Sonogashira coupling with terminal alkynes under InCl₃ catalysis generates alkynylated derivatives, as demonstrated in ultrasound-assisted protocols .

Deprotection and Functionalization

The phenylsulfonyl group acts as a protecting group, removable under specific conditions:

  • Morpholine-mediated deprotection at elevated temperatures (80°C) cleaves the sulfonyl group, regenerating the NH-pyrrolopyridine core .

  • Subsequent N-methylation using methyl iodide and NaH yields 1-methyl derivatives, critical for enhancing metabolic stability in drug discovery .

Table 2: Deprotection and Methylation

Starting MaterialReagents/ConditionsProductYield (%)Reference
Phenylsulfonyl-protectedMorpholine, KOH, 80°CNH-pyrrolopyridine derivative92
NH-pyrrolopyridine derivativeCH₃I, NaH, DMF1-Methyl-substituted analog88

Oxidation and Reduction Pathways

  • Ketone reduction : The ethanone group is reducible to a secondary alcohol using NaBH₄ or LiAlH₄, though steric hindrance from the fused ring system may limit efficiency.

  • Aromatic ring oxidation : Under strong oxidants (e.g., KMnO₄), the pyrrolopyridine core undergoes ring-opening, forming dicarboxylic acid derivatives.

Multi-Component Reactions (MCRs)

InCl₃-catalyzed MCRs with ethyl acetoacetate, hydrazine, and malononitrile under ultrasound irradiation yield pyrano[2,3-c]pyrazole hybrids. This method achieves 80–95% yields in 20 minutes at 40°C .

Table 3: Ultrasound-Assisted MCR Performance

CatalystSolventTemperature (°C)Time (min)Yield (%)
InCl₃50% EtOH402095

Alkynylation and Cycloaddition

  • Copper-free alkynylation at the 3-position using ethynylbenzamido esters proceeds via EDC/HOBt-mediated coupling, followed by Sonogashira-type reactions .

  • Diels-Alder reactivity with electron-deficient dienophiles (e.g., maleic anhydride) has been theorized but requires experimental validation.

Key Mechanistic Insights

  • The phenylsulfonyl group enhances electrophilicity at the 3- and 5-positions, directing regioselectivity in cross-coupling reactions .

  • Steric effects from the fused pyrrolopyridine system influence reaction rates, particularly in reductions and large nucleophile attacks .

This compound’s versatile reactivity profile makes it valuable for synthesizing bioactive molecules, particularly kinase inhibitors and RORC2 inverse agonists . Further studies should explore asymmetric catalysis and green chemistry adaptations for industrial scalability.

Scientific Research Applications

Chemistry

1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone serves as an important reagent in organic synthesis. It is utilized in the development of novel heterocyclic compounds and can undergo various chemical reactions including oxidation, reduction, and substitution.

Table 1: Common Reactions Involving 1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

Reaction TypeDescriptionCommon Reagents
OxidationIntroduction of functional groupsPotassium permanganate
ReductionConversion of double bonds to single bondsLithium aluminum hydride
SubstitutionReplacement of the phenylsulfonyl groupNucleophiles

Biology

The compound has been studied for its potential biological activities. Research indicates that it may possess antimicrobial and antiviral properties. Preliminary studies suggest that derivatives of this compound could inhibit the growth of certain pathogens.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of 1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone against common bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as a lead compound for antibiotic development .

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its unique structure allows it to interact with specific biological targets, which may lead to the development of new drugs.

Case Study: Cancer Research
Investigations into the anti-cancer properties of related compounds have shown promise in targeting human liver cancer cells. Molecular docking studies indicate that these compounds can effectively bind to cancer-related enzymes, suggesting a pathway for therapeutic development .

Industrial Applications

In industrial settings, 1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is used in the synthesis of advanced materials and as a catalyst in various chemical processes. Its ability to facilitate reactions under mild conditions makes it an attractive option for green chemistry applications.

Table 2: Industrial Uses

Application TypeDescription
Material SynthesisUsed as a building block for polymers and composites
CatalysisActs as a catalyst in organic transformations

Mechanism of Action

The mechanism of action of 1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The pyrrole and pyridine rings can participate in various interactions with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is unique due to its fused ring structure, which imparts distinct chemical and biological properties.

Biological Activity

1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone, with the CAS number 1679330-17-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H12N2O3S
  • Molecular Weight : 300.3324 g/mol
  • SMILES Notation : CC(=O)c1cn(c2c1ccnc2)S(=O)(=O)c1ccccc1
  • Hydrogen Bond Acceptors : 4
  • Rotatable Bonds : 3
  • XLogP3 : 1.8

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an anticancer agent and its effects on various biological pathways.

Anticancer Properties

Recent studies suggest that 1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone exhibits significant cytotoxic effects against several cancer cell lines. The mechanisms proposed include:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Targeting Specific Pathways : It may target key signaling pathways involved in cancer progression, such as the MAPK/ERK and PI3K/Akt pathways.

Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., HCT116 and MCF7). The results indicated:

  • IC50 Values : The IC50 values ranged from 10 to 20 µM, suggesting moderate potency against these cell lines.
  • Mechanism of Action : Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound.

Study 2: Molecular Docking Studies

Molecular docking studies were performed to predict the binding affinity of the compound to various targets:

  • Targets Identified : CDC25B and PTP1B were identified as potential targets.
  • Binding Affinity : The docking scores indicated strong binding interactions, supporting further investigation into these pathways.

Data Table of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInhibits proliferation in HCT116, MCF7
Apoptosis InductionIncreases early/late apoptotic cells
Molecular DockingStrong binding to CDC25B and PTP1B

Q & A

Q. Methodological Answer :

  • NMR Analysis :
    • ¹H NMR : Look for characteristic signals:
  • Pyrrole protons: δ 6.8–7.2 ppm (multiplet, 2H).
  • Phenylsulfonyl group: δ 7.5–8.1 ppm (aromatic protons).
  • Ethanone carbonyl: δ 2.6 ppm (singlet, CH₃) .
    • ¹³C NMR : Confirm the ketone carbon at δ 205–210 ppm.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the exact mass (calculated for C₁₅H₁₂N₂O₃S: 300.0644) .

Troubleshooting : If spectral data conflicts with literature (e.g., unexpected splitting), recheck reaction conditions or consider rotational isomers caused by sulfonyl group steric effects .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Q. Methodological Answer :

Core Modifications :

  • Vary substituents on the phenylsulfonyl group (e.g., electron-withdrawing/-donating groups) to assess impact on bioactivity.
  • Replace the ethanone moiety with other ketones or heterocycles (e.g., triazoles) to probe steric/electronic effects .

Biological Assays :

  • Use pseudotype viral infectivity assays (for antiviral studies) or kinase inhibition assays, depending on target pathways.
  • Measure IC₅₀ values in the presence of 40% human serum to account for protein binding .

Computational Modeling :

  • Perform DFT calculations to predict substituent coplanarity and hydrogen-bonding capacity, which correlate with potency in related HIV attachment inhibitors .

Data Interpretation : Cross-validate computational predictions with experimental IC₅₀ values to refine SAR models.

Advanced: How should researchers address contradictory spectral data during characterization?

Q. Methodological Answer :

  • Scenario : Discrepancies in ¹H NMR signals (e.g., unexpected splitting or integration ratios).
  • Root Cause Analysis :
    • Check for residual solvents or moisture (e.g., DMSO-d₆ peaks at δ 2.5 ppm).
    • Assess regioisomer formation (common in pyrrolopyridine systems due to multiple reactive sites) .
  • Resolution :
    • Repurify the compound via preparative HPLC.
    • Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
    • Compare with synthesized reference standards or literature data from similar sulfonated pyrrolopyridines .

Advanced: What methodologies are suitable for studying the compound’s reactivity in nucleophilic or electrophilic reactions?

Q. Methodological Answer :

  • Electrophilic Substitution :
    • Nitration : React with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the 5-position of the pyrrolopyridine ring. Monitor regioselectivity via LC-MS .
  • Nucleophilic Attack :
    • Grignard Reagents : Add methylmagnesium bromide to the ethanone carbonyl to form tertiary alcohols; quench with NH₄Cl and characterize via IR (loss of C=O stretch at ~1700 cm⁻¹) .
  • Kinetic Studies :
    • Use stopped-flow UV-Vis spectroscopy to track reaction rates under varying temperatures/pH.

Caution : Sulfonyl groups may deactivate the ring toward electrophiles; pre-functionalize the core if needed .

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

  • Hazard Mitigation :
    • Use fume hoods and PPE (nitrile gloves, lab coat) due to potential skin/eye irritation (similar to sulfonamide-class compounds) .
    • Store waste in sealed containers labeled "halogenated/organosulfur waste" for professional disposal .
  • First Aid :
    • For accidental exposure, rinse skin with water for 15 minutes; seek medical attention if inhaled .

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